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Palustrin-1c

Antimicrobial peptide MIC determination Gram-negative bacteria

Palustrin-1c (UniProt: P84276) is a 27-residue, cationic antimicrobial peptide (AMP) belonging to the palustrin-1 family originally isolated from the skin secretion of the North American pickerel frog Rana palustris. The peptide adopts a characteristic C-terminal cystine-bridged heptapeptide ring structure (Cys21–Cys27 disulfide) and is classified within the broader brevinin/esculentin/gaegurin/rugosin superfamily (Pfam: PF08023).

Molecular Formula
Molecular Weight
Cat. No. B1577188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalustrin-1c
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palustrin-1c Antimicrobial Peptide: Baseline Classification and Procurement-Relevant Identity Markers for Ranid Frog Skin Host-Defense Peptides


Palustrin-1c (UniProt: P84276) is a 27-residue, cationic antimicrobial peptide (AMP) belonging to the palustrin-1 family originally isolated from the skin secretion of the North American pickerel frog Rana palustris [1]. The peptide adopts a characteristic C-terminal cystine-bridged heptapeptide ring structure (Cys21–Cys27 disulfide) and is classified within the broader brevinin/esculentin/gaegurin/rugosin superfamily (Pfam: PF08023) [2]. Palustrin-1c exhibits Gram-negative selective antibacterial activity (E. coli MIC = 28 µM) [3] and insulin-releasing capability in BRIN-BD11 pancreatic β-cells [4]. Its primary sequence (ALSILRGLEKLAKMGIALTNCKATKKC) [5] and orthologous counterparts from the skin of the Chinese bamboo leaf odorous frog Odorrana versabilis [6] confirm it as a natural, evolutionarily conserved innate immune effector.

Palustrin-1c Procurement: Why In-Class Analogs Are Not Interchangeable in Research and Screening Programs


Despite all palustrin-1 family peptides sharing the cystine-bridged heptapeptide ring motif and 27-28 residue length, sequence variations produce functionally significant differences. The palustrin-1 family comprises four paralogs (1a, 1b, 1c, 1d) within R. palustris skin secretion [1], and substitution of a single amino acid—as seen between Palustrin-1c (Arg at position 7) and Palustrin-1d (Lys at position 7) [2]—alters the electrostatic potential impacting membrane interaction. Critically, Palustrin-1c demonstrates a functionally distinct profile: it exhibits insulinotropic activity unshared by all family members [3], and its net charge and isoelectric point (pI=10.60; hydrophobicity moment=0.35) differ from Palustrin-1b (pI=10.80; hydrophobicity moment=0.49) [4], factors that directly influence target selectivity, toxicity, and serum protein binding. Consequently, generic substitution within the palustrin-1 family or with other Ranid AMPs without validation risks producing non-reproducible data and erroneous structure-activity conclusions.

Palustrin-1c Quantitative Evidence Guide: Head-to-Head Performance Metrics for Comparator Selection and Assay Validation


Gram-Negative Antibacterial Potency: Palustrin-1c Versus Palustrin-1b Against Escherichia coli

In the foundational characterization study by Basir et al. (2000), Palustrin-1c and Palustrin-1b were purified from the same R. palustris skin secretion batch and tested under identical conditions against E. coli [1]. Palustrin-1c displayed an MIC of 28 µM, whereas Palustrin-1b showed approximately 3.5-fold higher potency with an MIC of 8 µM [2]. Both peptides were inactive against S. aureus and C. albicans at concentrations up to 150 µM [3]. This quantitative difference is critical for experimental design: Palustrin-1b cannot serve as a surrogate where Palustrin-1c's specific potency window is required for dose-response studies.

Antimicrobial peptide MIC determination Gram-negative bacteria Escherichia coli Broth microdilution

Narrow Antimicrobial Spectrum Selectivity: Palustrin-1c Versus Broad-Spectrum Ranid Peptide Ranatuerin-2CSa

Palustrin-1c exhibits a narrow Gram-negative-only antibacterial spectrum, being completely inactive against the Gram-positive bacterium S. aureus at concentrations up to 150 µM [1]. In marked contrast, the ranid peptide ranatuerin-2CSa (also from Rana clamitans skin) displays potent broad-spectrum activity with MIC values of 5 µM against E. coli and 10 µM against S. aureus, but at the cost of hemolytic activity (LC₅₀ = 160 µM against human erythrocytes) [2]. This narrow-spectrum profile of Palustrin-1c—effective against E. coli while sparing Gram-positive organisms—offers a unique tool for Gram-negative-targeted mechanistic studies where broad-spectrum killing would introduce confounding variables.

Selectivity Gram-negative specificity Staphylococcus aureus Antimicrobial resistance Microbiome-sparing

Insulin-Releasing Activity: Palustrin-1c Versus Brevinin-1 in Glucose-Responsive BRIN-BD11 Pancreatic β-Cells

Marenah et al. (2004) purified Palustrin-1c from R. palustris skin secretion and tested its insulinotropic activity alongside brevinin-1 in the glucose-responsive BRIN-BD11 rat pancreatic β-cell line [1]. Palustrin-1c evoked a 1.5–2.8-fold increase in insulin release at 5.6 mM glucose (P<0.001), with the purified fraction demonstrating significant insulinotropic activity in the 2.0–6.5-fold range across multiple HPLC fractions [2]. Notably, Palustrin-1c shares only 48% sequence identity with brevinin-1 (13 of 27 residues) [3], yet both peptides stimulate insulin release via concentration-dependent mechanisms, positioning Palustrin-1c as a structurally distinct insulin secretagogue with potentially different receptor interactions.

Insulin secretion Type 2 diabetes BRIN-BD11 Glucose-stimulated insulin release Metabolic peptide

Structural Stability Determinants: Disulfide-Constrained Heptapeptide Ring of Palustrin-1c Versus Linear AMPs

Palustrin-1c contains a characteristic cystine-bridged heptapeptide ring formed by the Cys21–Cys27 disulfide bond within the C-terminal Rana box motif [1]. This cyclic constraint restricts conformational flexibility, enhancing resistance to proteolytic degradation relative to linear AMPs of comparable length and charge [2]. Palustrin-1c exhibits a computed isoelectric point of 10.60 and a hydrophobicity moment (HM) of 0.35, compared to Palustrin-1b (pI=10.80; HM=0.49) and the linear-like brevinin-1PRc (pI=10.50; HM=0.38) [3]. A lower hydrophobicity moment generally correlates with reduced non-specific membrane disruption and potentially improved in vivo safety margins. The chemically defined disulfide pairing represents a quality control checkpoint to confirm correct oxidative folding, which is directly relevant to procurement specifications and batch-to-batch consistency monitoring.

Disulfide bond Peptide stability Rana box Cystine knot Proteolytic resistance

Cross-Species Sequence Conservation and Ortholog Identity: Palustrin-1c from Rana palustris Versus Odorrana versabilis Ortholog

Chen et al. (2006) demonstrated that the skin secretion of the Chinese bamboo leaf odorous frog Odorrana (Rana) versabilis contains peptides with primary structures identical to Palustrin-1c and Palustrin-3b from the North American R. palustris [1]. This cross-continental sequence identity, despite the two species occupying entirely non-overlapping geographical distributions, is evolutionarily striking . In contrast, other AMP families (e.g., brevinin-1 and esculentin-2) from these same species show sequence variation reflecting ecological divergence [2]. The absolute sequence conservation of Palustrin-1c between R. palustris and O. versabilis provides a distinctive procurement advantage: orthologs sourced from either species are chemically identical, ensuring consistent research results irrespective of biological origin. Palustrin-1a, Palustrin-1b, and Palustrin-1d do not exhibit this cross-species identity.

Orthology Sequence conservation Species-specific antimicrobial defense Evolutionary biochemistry Peptide identity verification

Palustrin-1c Best Research and Industrial Application Scenarios Based on Quantitative Differential Evidence


Gram-Negative Selective Antibacterial Drug Discovery: Lead Template for Narrow-Spectrum Antimicrobials

Palustrin-1c's Gram-negative-restricted antibacterial profile (E. coli MIC = 28 µM; inactive against S. aureus at >150 µM) [1] makes it an ideal lead template for developing narrow-spectrum antimicrobials targeting Enterobacteriaceae. Unlike broad-spectrum ranid AMPs such as ranatuerin-2CSa (which kills both Gram-negative and Gram-positive bacteria), Palustrin-1c enables structure-activity relationship (SAR) campaigns focused exclusively on Gram-negative membrane disruption mechanisms without confounding Gram-positive killing. The peptide's disulfide-constrained Rana box motif provides a defined scaffold for systematic residue substitution studies aimed at improving potency while maintaining the narrowed spectrum—a key attribute for minimizing collateral microbiome damage in therapeutic contexts.

Insulin Secretagogue Probe Development: Orthogonal Structure-Activity Validation Against Brevinin-1

Palustrin-1c stimulates a 1.5–2.8-fold increase in insulin release from BRIN-BD11 pancreatic β-cells at 5.6 mM glucose (P<0.001) [2], with only 48% sequence identity to the better-characterized insulinotropic peptide brevinin-1 [3]. This structural divergence, coupled with independently confirmed insulin-releasing activity, positions Palustrin-1c as an orthogonal pharmacological probe for AMP-mediated insulin secretion pathways. Researchers can use Palustrin-1c alongside brevinin-1 in comparative dose-response studies to distinguish receptor-specific effects from non-specific membrane-mediated insulin release, thereby increasing confidence in target identification for type 2 diabetes drug discovery programs.

Disulfide-Stabilized Peptide Formulation Development: Quality Control Reference Standard

The covalent Cys21–Cys27 disulfide bond in Palustrin-1c [4] serves as a chemically defined structural quality attribute for analytical method development and batch release testing. Its computed isoelectric point (pI=10.60) and hydrophobicity moment (HM=0.35) [5] provide reference values for RP-HPLC method validation, mass spectrometry identity confirmation (MW=2873.5 Da), and stability-indicating assays. Peptide manufacturers and QC laboratories can use Palustrin-1c as a model disulfide-constrained AMP to develop oxidative folding protocols and to establish forced-degradation benchmarks that distinguish correctly folded cyclic peptide from reduced linear forms.

Evolutionary Biochemistry Research: Cross-Continental Antimicrobial Peptide Conservation Studies

The absolute sequence identity of Palustrin-1c between the North American pickerel frog R. palustris and the Chinese bamboo leaf odorous frog O. versabilis—two geographically isolated species with no habitat overlap [6]—presents a unique case study for evolutionary conservation of innate immune peptides. Unlike other Ranid AMP families that exhibit species-specific variation, Palustrin-1c's invariance across continents suggests strong purifying selection. Researchers investigating amphibian innate immunity evolution can use Palustrin-1c as a molecular fossil for studying the selective pressures maintaining antimicrobial peptide sequence conservation across diverged species, and as a reference point for comparative transcriptomic profiling of skin secretion AMP repertoires.

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